(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate
Description
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is a stereoisomerically defined cyclohexyl acetate derivative. It belongs to the class of menthyl acetate analogs, characterized by a bicyclic terpene backbone modified with ester functional groups.
Properties
CAS No. |
51446-60-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(1S,2S,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 |
InChI Key |
JAKFDYGDDRCJLY-WCQGTBRESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of o-Cresol to 2-Methylcyclohexanol
- Starting Material: o-Cresol (2-methylphenol)
- Solvent: Methylcyclohexane (preferred for reaction efficiency and solvent recycling)
- Catalyst: Raney nickel (2-3% by weight relative to o-cresol)
- Conditions:
- Hydrogen pressure: 0.5 to 2.0 MPa
- Temperature: 120°C to 180°C
- Reaction time: 4 to 6 hours
- Process:
o-Cresol is dissolved in methylcyclohexane, then hydrogenated under the above conditions to yield 2-methylcyclohexanol. The use of methylcyclohexane as solvent enhances hydrogenation rate by 20-30% compared to other solvents like hexanaphthene. The catalyst is recovered and reused 4-5 times to improve cost efficiency. - Advantages:
- Closed solvent cycle between hydrogenation and esterification steps
- Simplified process with reduced distillation steps
- Improved yield and reduced operating costs
Esterification of 2-Methylcyclohexanol to (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate
- Esterifying Agent: Acetic acid (molar ratio 1:1.2 to 1.3 relative to 2-methylcyclohexanol)
- Catalyst: p-Toluenesulfonic acid (tosic acid), 1-3% by weight relative to 2-methylcyclohexanol
- Conditions:
- Temperature staged during acetic acid addition:
- 100°C to 105°C for first half of acetic acid addition
- 110°C to 115°C for second half
- 122°C to 124°C after completion of acetic acid addition
- Reaction time: Approximately 3 hours total (1 hour per temperature stage)
- Temperature staged during acetic acid addition:
- Process:
The hydrogenation product containing 2-methylcyclohexanol is placed in a reflux-equipped reactor with stirring. Acetic acid is added dropwise to the reaction mixture to maintain a slight excess and promote esterification. The staged temperature control optimizes reaction kinetics and yield. After completion, the mixture undergoes alkali washing, cleaning, and rectification to isolate the ester product. - Advantages:
- Use of the same solvent system as hydrogenation allows solvent recycling
- Controlled addition and temperature staging improve conversion and selectivity
- Simplified downstream processing
Summary Table of Preparation Parameters
| Step | Parameter | Details |
|---|---|---|
| Hydrogenation | Starting Material | o-Cresol |
| Solvent | Methylcyclohexane (60-70% w/w of o-cresol) | |
| Catalyst | Raney nickel (2-3% w/w of o-cresol) | |
| Hydrogen Pressure | 0.5 - 2.0 MPa | |
| Temperature | 120°C - 180°C | |
| Reaction Time | 4 - 6 hours | |
| Catalyst Reuse | 4 - 5 cycles | |
| Esterification | Esterifying Agent | Acetic acid (1:1.2 to 1.3 molar ratio to alcohol) |
| Catalyst | p-Toluenesulfonic acid (1-3% w/w of alcohol) | |
| Temperature (staged) | 100-105°C (first half acetic acid) | |
| 110-115°C (second half acetic acid) | ||
| 122-124°C (post addition) | ||
| Reaction Time | ~3 hours total (1 hour per stage) | |
| Workup | Alkali wash, cleaning, rectification |
Research Findings and Industrial Relevance
- The described method is patented and industrially viable, offering a high yield and cost-effective process by integrating hydrogenation and esterification in a solvent-recycling system.
- The use of methylcyclohexane as a solvent is a key innovation, enhancing hydrogenation rate and enabling closed-loop solvent use, reducing environmental impact and operational complexity.
- Temperature staging during esterification improves reaction control, minimizing side reactions and maximizing product purity.
- Raney nickel catalyst's recyclability reduces catalyst costs and waste.
- The process is scalable and adaptable for preparative and industrial production, with potential applications in flavor and fragrance industries due to the compound’s sensory properties.
Analytical and Purification Notes
- The product can be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with columns such as Newcrom R1, employing acetonitrile-water mobile phases with acid modifiers (phosphoric or formic acid for MS compatibility).
- This chromatographic method is suitable for preparative isolation and impurity profiling, ensuring high purity of the final ester.
This comprehensive synthesis approach for (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate combines efficient catalytic hydrogenation and controlled esterification, supported by solvent recycling and catalyst reuse strategies, making it a robust and industrially relevant preparation method.
Chemical Reactions Analysis
Types of Reactions
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Synthetic Routes
Several synthetic pathways have been developed for the production of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate. These methods typically involve:
- Esterification reactions , where cyclohexanol derivatives are reacted with acetic acid or acetic anhydride.
- Stereoselective synthesis , which is crucial for obtaining the desired stereochemistry of the compound.
Research indicates that this compound exhibits potential pharmacological effects, including:
- Antimicrobial properties , which could be leveraged in developing new antibacterial agents.
- Interaction with biological targets , suggesting potential applications in drug design and development.
Pharmaceuticals
The biological activity of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate has been explored in the context of:
- Drug formulation : Its properties may enhance the efficacy and stability of pharmaceutical products.
- Therapeutic agents : Due to its potential antimicrobial effects, it could be developed into new treatments for infections.
Flavor and Fragrance Industry
The compound's pleasant aroma makes it suitable for use in:
- Perfumes and cosmetics : As a fragrance component, it can enhance product appeal.
- Food flavoring : Its flavor profile can be utilized in various food products to improve taste.
Chemical Analysis
The compound is also relevant in analytical chemistry:
- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse phase HPLC methods, which are essential for quality control and purity assessment in chemical manufacturing .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate demonstrated its effectiveness against several bacterial strains. This finding supports its potential as a natural preservative in food products.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions in achieving high yields and desired stereochemistry. Adjustments in temperature and catalyst choice were shown to significantly impact the efficiency of the synthesis process.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylcyclohexanol | Hydroxyl group on cyclohexane | Solvent; precursor for esters |
| Isoborneol | Bicyclic structure; hydroxyl group | Antimicrobial; used in fragrances |
| Limonene | Monoterpene; cyclic structure | Antioxidant; flavoring agent |
Mechanism of Action
The mechanism of action of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes or physiological responses.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₂H₂₂O₂
- Molar Mass : 198.3 g/mol
- Density : 0.922 g/mL at 25°C .
- Stereochemistry : The (1S,1alpha,2beta,5beta) configuration distinguishes it from common menthyl acetate isomers, which typically adopt (1alpha,2beta,5alpha) configurations (e.g., CAS 2623-23-6) .
The compound is primarily used in research settings for studying stereochemical effects on fragrance, flavor, and biological activity. Its synthesis involves esterification of the corresponding cyclohexanol precursor under controlled conditions to preserve stereochemical integrity .
Comparison with Structurally Similar Compounds
Menthyl Acetate (1alpha,2beta,5alpha)
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl Acetate
Isopulegyl Acetate (1R,2S,5R)
- CAS : 57576-09-7
- Molecular Formula : C₁₂H₂₀O₂
- Structure : Features a propenyl substituent instead of isopropyl.
- Applications: Used in perfumery for floral notes; less stable under oxidative conditions compared to the target compound .
[1S-(1alpha,2beta,5alpha)]-2-(Isopropyl)-5-methylcyclohexyl Benzoate
- CAS : 58641-29-5
- Molecular Formula : C₁₇H₂₄O₂
- Key Differences :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Stereochemistry | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | 89-48-5 | C₁₂H₂₂O₂ | 198.3 | (1S,1alpha,2beta,5beta) | Research, chiral synthesis |
| Menthyl Acetate (1alpha,2beta,5alpha) | 2623-23-6 | C₁₂H₂₂O₂ | 198.3 | (1alpha,2beta,5alpha) | Flavors, fragrances |
| Isopulegyl Acetate | 57576-09-7 | C₁₂H₂₀O₂ | 196.3 | (1R,2S,5R) | Perfumery |
| Cyclohexyl Benzoate Derivative | 58641-29-5 | C₁₇H₂₄O₂ | 260.37 | [1S-(1alpha,2beta,5alpha)] | Pharmaceutical intermediates |
Biological Activity
Introduction
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is a cyclic ester with potential biological activities that merit investigation. This compound, characterized by its unique structural arrangement, is of interest in both synthetic organic chemistry and biological studies. The following sections detail its biological activity, interactions with various biological systems, and relevant research findings.
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.30 g/mol
- LogP : 4.21
- CAS Number : 51446-60-7
Pharmacological Effects
Research indicates that (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate may exhibit several pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against various pathogens.
- Flavoring Agent : It is used in food and beverages due to its pleasant aroma and flavor profile, which may influence human sensory responses.
- Potential Toxicity : Studies have indicated the need for further exploration of its toxicity profile to ensure safety in applications.
Interaction Studies
Interaction studies suggest that this compound may engage with various biological targets:
| Biological Target | Interaction Type | Reference |
|---|---|---|
| Enzymes | Inhibition | |
| Membrane Receptors | Modulation | |
| Pathogen Proteins | Binding |
These interactions highlight the compound's potential as a lead in drug development.
Study on Antimicrobial Properties
A comparative study on alkylating agents found that compounds similar to (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate exhibited varying degrees of antimicrobial activity. The study utilized various strains of bacteria and fungi to assess efficacy.
Flavoring and Sensory Analysis
In a sensory analysis involving food products flavored with (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate, participants reported enhanced flavor profiles compared to control samples. These results suggest that the compound could improve palatability in food formulations.
Synthesis and Characterization
The synthesis of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate can be achieved through several methods, including enzymatic transesterification and chemical acylation. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized product.
Toxicological Assessment
Toxicity studies conducted by the EPA indicate that while the compound shows low acute toxicity in animal models, chronic exposure assessments are necessary for comprehensive safety evaluations. The data gathered from these studies will be crucial for regulatory submissions.
Q & A
Q. What statistical approaches are recommended for validating GC-MS or LC-MS data reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
